molecular formula C20H11Cl3N2O B11537503 N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11537503
M. Wt: 401.7 g/mol
InChI Key: LTIXIMAXTSDWBJ-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group and a dichlorophenyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the condensation of 4-chlorobenzaldehyde with 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and chlorophenyl-containing compounds, such as:

  • 2-(2,3-Dichlorophenyl)-1,3-benzoxazole
  • 4-Chlorobenzaldehyde derivatives
  • Other benzoxazole-based imines

Uniqueness

What sets (E)-1-(4-CHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11Cl3N2O

Molecular Weight

401.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-13-6-4-12(5-7-13)11-24-14-8-9-18-17(10-14)25-20(26-18)15-2-1-3-16(22)19(15)23/h1-11H

InChI Key

LTIXIMAXTSDWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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